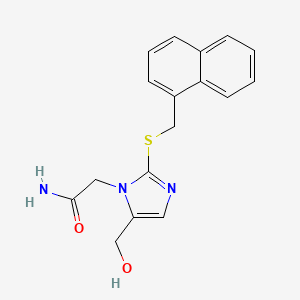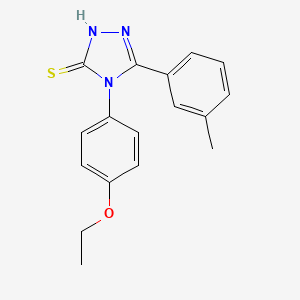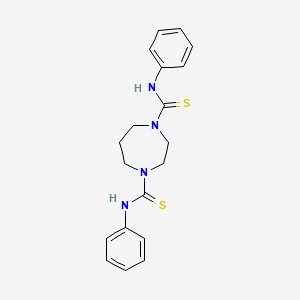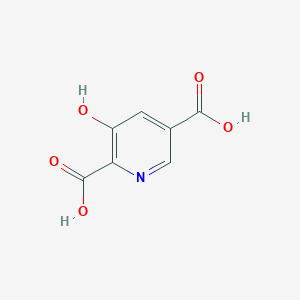
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.199 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals .
準備方法
The synthesis of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions and reagents used can vary, but they often include catalysts such as acetic acid or hydrochloric acid under reflux .
化学反応の分析
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile has several scientific research applications:
作用機序
The mechanism of action of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
類似化合物との比較
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile can be compared with other indole derivatives, such as:
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: This compound has similar structural features but differs in the substitution pattern on the indole ring.
3-(2,5-dioxo-3-phenyl-1-imidazolidinyl)propanenitrile: This compound contains an imidazolidinyl group instead of an indole ring.
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile: This compound features a thiazolidinyl group, highlighting the diversity of nitrile-containing heterocycles.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3-(2,3-dioxoindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZWCHIEWPKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Silaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2678402.png)

![(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)



![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)

![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)



![1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2678421.png)
